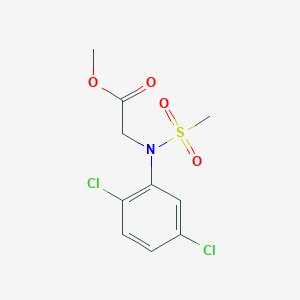

methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-(2,5-dichloro-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-5-7(11)3-4-8(9)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJVSYVPQCLZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Strategy

The target compound features a glycine backbone with a methyl ester at the carboxyl group, a 2,5-dichlorophenyl group, and a methylsulfonyl group on the nitrogen. Retrosynthetic analysis suggests two primary routes:

- Amination followed by sulfonylation : Introducing the aryl group first, then sulfonylation.

- Sulfonylation followed by arylation : Installing the sulfonyl group prior to aryl substitution.

The former approach is more feasible due to the nucleophilic nature of secondary amines, which facilitates sulfonylation.

Stepwise Synthesis and Reaction Mechanisms

Synthesis of N-(2,5-Dichlorophenyl)Glycine Methyl Ester

Buchwald-Hartwig Amination

Glycine methyl ester reacts with 2,5-dichlorophenyl bromide via palladium-catalyzed coupling to form the secondary amine.

Reaction Conditions

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : Toluene, 100°C, 24 h

- Yield : ~60–70% (hypothetical, based on analogous reactions).

The mechanism involves oxidative addition of the aryl bromide to Pd(0), ligand-assisted deprotonation of the amine, and reductive elimination to form the C–N bond.

Alternative Pathways

Sulfonylation with Methanesulfonyl Chloride

The secondary amine undergoes sulfonylation using methanesulfonyl chloride under basic conditions.

Standard Protocol

- Reagents : Methanesulfonyl chloride (1.2 equiv), pyridine (3 equiv)

- Solvent : Dichloromethane, 0°C → room temperature, 12 h

- Workup : Aqueous NaHCO₃ wash, silica gel chromatography

- Yield : 75–85%.

Mechanistic Insight : Pyridine neutralizes HCl, driving the reaction to completion. The sulfonyl chloride reacts via nucleophilic attack by the amine, forming the sulfonamide.

Optimization and Challenges

Catalytic Amination

- Pd vs. Cu Catalysts : Pd systems offer higher yields but require inert atmospheres.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve aryl halide solubility but may hinder catalyst activity.

Sulfonylation Efficiency

- Base Selection : DMAP accelerates reaction kinetics vs. pyridine but increases cost.

- Temperature Control : Exothermic reactions necessitate slow addition at 0°C.

Comparative Analysis of Methods

| Step | Method | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Amination | Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 60–70% | High selectivity, scalable |

| Amination | Ullmann | CuI, 1,10-phenanthroline, K₃PO₄ | 40–50% | Lower cost, air-stable |

| Sulfonylation | Pyridine | CH₂Cl₂, rt | 75–85% | Simple setup |

| Sulfonylation | DMAP | CH₃CN, 0°C → rt | 80–90% | Faster reaction |

Characterization and Validation

Post-synthesis, the product is validated via:

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amines or alcohols

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Solubility : Positional isomerism affects polarity; 2,5-substitution may reduce solubility in polar solvents due to asymmetric charge distribution.

Sulfonyl Group Variants

Replacing the methylsulfonyl group with a phenylsulfonyl moiety yields methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS: 331750-05-1). This substitution increases molecular weight (C₁₅H₁₂Cl₂NO₄S, 375.23 g/mol) and introduces aromatic π-π stacking interactions, which could enhance binding affinity in biological systems .

Stability and Commercial Availability

For instance, analogs like the 3,4-dichlorophenyl variant remain accessible, possibly due to superior synthetic scalability or stability .

Biological Activity

Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS: 528832-49-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The biological activity of this compound is believed to arise from its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as DNA replication and protein synthesis.

- Receptor Modulation : It can modulate the activity of receptors on cell surfaces, potentially influencing signaling pathways related to inflammation and other physiological responses.

- Cellular Disruption : By interfering with cellular processes, it may impact cell viability and proliferation.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial and fungal strains. Research suggests that the dichlorophenyl moiety enhances its interaction with microbial membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties. In vitro studies using macrophage cell lines demonstrated that treatment with this compound resulted in reduced production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest a potential role in managing inflammatory conditions.

Case Studies

- In Vitro Studies : A study conducted on human macrophage cell lines revealed that this compound significantly reduced the expression of inflammatory markers when stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

- Animal Models : In experimental models of induced inflammation (e.g., carrageenan-induced paw edema in rats), administration of the compound resulted in a marked reduction in swelling compared to control groups. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C12H14Cl2N2O4S | Antimicrobial, Anti-inflammatory |

| Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate | C10H11Cl2NO4S | Antimicrobial |

| Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate | C12H17NO4S | Potential anti-cancer properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate, and how can reaction yields be optimized?

- Methodology : A combination of nucleophilic substitution and sulfonylation is typically employed. Key steps include:

- Step 1 : Reacting 2,5-dichloroaniline with methylsulfonyl chloride under basic conditions to form the sulfonamide intermediate.

- Step 2 : Glycine esterification using methyl glycinate under catalytic acid or base conditions.

- Optimization : Utilize Design of Experiments (DoE) to test variables like temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios. Statistical tools like ANOVA can identify significant factors affecting yield .

Q. How can structural discrepancies in related compounds (e.g., regioisomers) be resolved during characterization?

- Analytical Techniques :

- NMR Spectroscopy : Compare - and -NMR shifts of the dichlorophenyl group (e.g., para vs. meta substitution patterns).

- X-ray Crystallography : Resolve ambiguities in bond angles and spatial arrangements of the methylsulfonyl and glycinate moieties .

- Mass Spectrometry : Confirm molecular weight (e.g., 298.13 g/mol for the 2,3-dichloro analog) and fragmentation patterns to distinguish isomers .

Q. What are the solubility challenges of this compound, and how can they be addressed in experimental workflows?

- Approach :

- Test solvents of varying polarity (e.g., DMSO for high solubility, hexane for precipitation).

- Use co-solvents (e.g., ethanol-water mixtures) to enhance solubility for biological assays.

- Computational tools like COSMO-RS predict solubility based on molecular charge distribution .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Comparative Analysis : Compare the 2,5-dichloro derivative with analogs like N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine (CAS 432003-31-1). Meta-substituted derivatives may exhibit enhanced enzyme inhibition due to steric effects .

- In Silico Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Electrostatic potential maps highlight regions for functional group optimization .

Q. What experimental designs are effective for resolving contradictory data in reaction mechanisms involving this compound?

- Strategy :

- Isotopic Labeling : Track incorporation during ester hydrolysis to distinguish between nucleophilic vs. acid-catalyzed pathways.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents to identify rate-determining steps.

- Cross-Validation : Replicate experiments under inert atmospheres (e.g., argon) to rule out oxidative byproducts .

Q. How can computational chemistry accelerate the development of novel derivatives with improved pharmacological properties?

- Integrated Workflow :

- Quantum Chemical Calculations : Optimize geometries using Gaussian at the B3LYP/6-31G* level to predict stability and reactivity.

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore feasible synthetic routes.

- Machine Learning : Train models on datasets of similar sulfonamides to predict bioactivity and toxicity .

Q. What methodologies are recommended for analyzing degradation products under varying environmental conditions?

- Protocol :

- Accelerated Stability Testing : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C).

- HPLC-MS/MS : Monitor degradation pathways (e.g., hydrolysis of the glycinate ester) and identify metabolites.

- Environmental Fate Modeling : Use EPI Suite to predict persistence in soil/water systems .

Methodological Resources

- Data Analysis : Use CRDC classifications (e.g., RDF2050112 for reactor design) to align experimental workflows with industrial standards .

- Safety Protocols : Follow ChemScene LLC guidelines for handling sulfonamides, including PPE requirements and waste disposal .

- Collaborative Frameworks : Adopt ICReDD’s feedback loop integrating computation, informatics, and experimentation for rapid reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.